molecular formula C11H10N2O4 B099723 Ethyl 6-nitro-1H-indole-2-carboxylate CAS No. 16792-45-3

Ethyl 6-nitro-1H-indole-2-carboxylate

Cat. No. B099723
CAS RN: 16792-45-3
M. Wt: 234.21 g/mol
InChI Key: SOMZLSPJSSDTAP-UHFFFAOYSA-N
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Description

Ethyl 6-nitro-1H-indole-2-carboxylate is a derivative of the indole class of heterocyclic compounds, which are known for their significance in medicinal chemistry and biological relevance. Indole derivatives are often synthesized and studied for their potential applications in pharmaceuticals and materials science due to their diverse biological activities and interesting chemical properties.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods, including eco-friendly approaches. For instance, a related compound, Ethyl 2'-amino-3'-cyano-6'-methyl-5-nitro-2-oxospiro[indoline-3,4'-pyran]-5'-carboxylate, was synthesized with an 87% yield, demonstrating the efficiency of the synthetic methods used for such compounds . Multicomponent reactions are another strategy employed to synthesize complex indole derivatives, as seen in the synthesis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate . Additionally, enantioselective synthesis from tryptophan derivatives has been reported, which is crucial for creating optically pure compounds for pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by various spectroscopic techniques and X-ray crystallography. The crystal structure often reveals interesting features such as intermolecular hydrogen bonding and the orientation of different rings in the molecules. For example, the crystal structure of a related compound showed intermolecular N-H…N, N-H…O, and C-H…π interactions, which stabilize the molecule in a sheet-like structure within the crystal lattice . Another compound exhibited intramolecular hydrogen bonding and a 3D network in the crystal formed by intermolecular hydrogen bonds .

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions, including the Friedel-Crafts acylation. This reaction can occur at different positions on the indole nucleus, depending on the substituents present and the acylating reagents used. The regioselectivity of the acylation of ethyl 1H-indole-2-carboxylate and its derivatives has been discussed, with acylation occurring mainly at the C3-position or on the benzene moiety of the indole nucleus .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. Theoretical computations such as Density Functional Theory (DFT) are used to interpret experimental data and predict properties like vibrational frequencies, molecular electrostatic potential (MEP) distribution, and frontier molecular orbitals (FMOs). These properties are essential for understanding the electronic and charge transfer characteristics of the compounds. For instance, the theoretical results of a related compound showed good agreement with experimental values, and the first hyperpolarizability values indicated potential nonlinear optical (NLO) properties . The biological activity of these compounds is also of interest, with some showing moderate insecticidal activity against specific pests .

Scientific Research Applications

1. Spectroscopic Analysis and Nonlinear Optical Responses

Ethyl 6-nitro-1H-indole-3-carboxylate (a closely related compound) has been studied for its hyperpolarizable properties. Researchers used density functional theory (DFT) methods for molecular geometry optimization and vibrational spectroscopic analysis. The compound shows significant second- and third-order molecular nonlinearity, indicating potential applications in nonlinear optical devices (Anitha et al., 2017).

2. Role in Organic Synthesis Reactions

This compound is involved in the Barton-Zard pyrrole synthesis, a chemical reaction that forms the pyrrolo[2,3-b]indole ring system, which is of interest in organic synthesis (Pelkey et al., 1996).

3. Anti-bacterial Screening

Ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate, synthesized from similar compounds, has shown significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (Mir & Mulwad, 2009).

4. Synthesis of Indole and Pyrroloindole Ring Systems

Ethyl 3-nitro-2-alkenoates, related to the ethyl 6-nitro-1H-indole-2-carboxylate, are used in the synthesis of indole and pyrroloindole ring systems. These compounds are central intermediates in the preparation of various alkaloids (Ballini et al., 2008).

5. Catalysis and Synthesis

Ethyl 6-nitro-1H-indole-2-carboxylate derivatives play a role in catalytic hydrogenation processes, leading to the formation of indole-2-carboxylic acid and its derivatives. These reactions are significant in the field of catalysis and synthetic organic chemistry (Baxter & Swan, 1967).

6. Crystal Structure Analysis

Studies have been conducted to analyze the crystal structure of derivatives of ethyl 6-nitro-1H-indole-2-carboxylate, providing insights into the molecular arrangement and potential applications in crystallography and materials science (Errossafi et al., 2015).

7. Antimicrobial and Anticancer Potential

Certain derivatives of ethyl 6-nitro-1H-indole-2-carboxylate have been synthesized and evaluated for their antimicrobial and anticancer properties, indicating potential applications in pharmaceutical research and development (Sharma et al., 2012).

Future Directions

The future directions for research on Ethyl 6-nitro-1H-indole-2-carboxylate and its derivatives could involve further exploration of their diverse biological activities and therapeutic possibilities . This could include synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

properties

IUPAC Name

ethyl 6-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)10-5-7-3-4-8(13(15)16)6-9(7)12-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMZLSPJSSDTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346926
Record name Ethyl 6-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-nitro-1H-indole-2-carboxylate

CAS RN

16792-45-3
Record name Ethyl 6-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Sudhakara, H Jayadevappa… - Synthetic …, 2009 - Taylor & Francis
An efficient one-pot procedure for the synthesis of 2-ethoxycarbonyl indoles from commercially available materials has been developed. The one-step procedure involves in situ …
Number of citations: 32 www.tandfonline.com
L Ren, G Nan, Y Wang, Z Xiao - The Journal of Organic Chemistry, 2018 - ACS Publications
The cross-dehydrogenative coupling (CDC) reaction is an efficient strategy for indole synthesis. However, most CDC methods require special substrates, and the presence of inherent …
Number of citations: 19 pubs.acs.org
NN Suvorov - Zhurnal Organicheskoi Khimii, 1983 - researchgate.net
SciFinder® Page 1 Page 1 1. Single Step Overview Steps/Stages Notes 1.1 Reactants: 1, Steps: 1, Stages: 1, Most stages in any one step: 1 References E. Fischer's heterogeneous-…
Number of citations: 3 www.researchgate.net
NM Swe - 2017
Number of citations: 4

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